molecular formula C21H31NO2 B067797 2alpha-(2'-Cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane CAS No. 163526-71-4

2alpha-(2'-Cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane

Cat. No.: B067797
CAS No.: 163526-71-4
M. Wt: 329.5 g/mol
InChI Key: JFAVRSZLHCCUEK-UHFFFAOYSA-N
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Description

2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane is a chemical compound with the molecular formula C21H31NO2. It is known for its unique structure, which includes a tropane ring system, a cyclopentyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of tropinone with cyclopentylmagnesium bromide to form a cyclopentyl-substituted tropane intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group.

Industrial Production Methods

Industrial production of 2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2’-Cyclopentyl-2’-phenyl-2’-methoxyethoxy)tropane
  • 2-(2’-Cyclopentyl-2’-phenyl-2’-ethoxyethoxy)tropane
  • 2-(2’-Cyclopentyl-2’-phenyl-2’-propoxyethoxy)tropane

Uniqueness

2-(2’-Cyclopentyl-2’-phenyl-2’-hydroxyethoxy)tropane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

CAS No.

163526-71-4

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

1-cyclopentyl-2-[(8-methyl-8-azabicyclo[3.2.1]octan-2-yl)oxy]-1-phenylethanol

InChI

InChI=1S/C21H31NO2/c1-22-18-11-13-19(22)20(14-12-18)24-15-21(23,17-9-5-6-10-17)16-7-3-2-4-8-16/h2-4,7-8,17-20,23H,5-6,9-15H2,1H3

InChI Key

JFAVRSZLHCCUEK-UHFFFAOYSA-N

SMILES

CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O

Canonical SMILES

CN1C2CCC1C(CC2)OCC(C3CCCC3)(C4=CC=CC=C4)O

Synonyms

2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(R*),5alpha)-isomer
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1R-(1alpha,2beta(S*),5alpha)-isomer
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(R*),5alpha)-isomer
2-(2'-cyclopentyl-2'-phenyl-2'-hydroxyethoxy)tropane, 1S-(1alpha,2beta(S*),5alpha)-isomer
2alpha-(2'-cyclopentyl-2'-ethoxy-2'-phenylethoxy)tropane
2alpha-DHET
2beta-(2'-phenyl-2'-cyclopentyl-2'-hydroxy-ethoxy)tropane
beta-PCT

Origin of Product

United States

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